Heptadec-6-ynal
Description
Heptadec-6-ynal is a 17-carbon aliphatic aldehyde characterized by a terminal aldehyde group and a triple bond at the sixth position. Its IUPAC name is heptadec-6-yn-1-al (C₁₇H₃₀O; molecular weight: 250.43 g/mol). While direct synthesis or application data for this compound are absent in the provided evidence, its structural features align with unsaturated aldehydes discussed in the literature, such as undec-10-enal (C₁₁H₂₀O) and dodec-2-enal (C₁₂H₂₂O) . Long-chain aldehydes with unsaturated bonds are critical intermediates in organic synthesis, fragrances, and bioactive molecule development.
Properties
CAS No. |
823785-48-4 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
heptadec-6-ynal |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-10,13-16H2,1H3 |
InChI Key |
AXSLRNPYJJTKSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-6-ynal can be synthesized through various methods. One common approach involves the use of N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This method allows for the construction of pyrimidin-4-ones under mild conditions and features a broad substrate scope . Another method involves the oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Heptadec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Heptadec-6-ynoic acid.
Reduction: Heptadecane or heptadec-6-ene.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Heptadec-6-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadec-6-ynal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The triple bond also allows for interactions with enzymes and other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Aldehydes
Key Findings:
Chain Length and Physical Properties: this compound’s longer carbon chain (C17) suggests higher hydrophobicity and boiling point (~300°C estimated) compared to shorter analogs like undec-10-enal (boiling point: 235°C) . Increased chain length may reduce solubility in polar solvents, necessitating nonpolar solvents for reactions.
Reactivity Differences: The triple bond in this compound confers distinct reactivity, such as susceptibility to alkyne-specific reactions (e.g., Sonogashira coupling or cycloadditions) . In contrast, enals like undec-10-enal undergo electrophilic additions (e.g., hydrogenation to alcohols) or oxidation to carboxylic acids. Conjugated enals (e.g., dodec-2-enal) exhibit enhanced stability and participation in cycloaddition reactions due to resonance stabilization .
Purification of long-chain ynals may involve column chromatography, as demonstrated for related compounds in and .
Applications: While undec-10-enal and phenylpropanal are commercially used in fragrances, this compound’s applications remain speculative. Its alkyne group could make it valuable in click chemistry or as a monomer for conductive polymers.
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